1,1'-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione)
Description
This compound (CAS: 82577-60-4) is a bis-maleimide derivative featuring a central 1,4-phenylene core with two oxygen bridges, each connecting to a 4,1-phenylene group terminated by maleimide moieties. Its rigid aromatic ether backbone contributes to high thermal stability and reactivity, making it suitable for applications in polymer crosslinking and dielectric materials .
Properties
IUPAC Name |
1-[4-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenoxy]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O6/c29-23-13-14-24(30)27(23)17-1-5-19(6-2-17)33-21-9-11-22(12-10-21)34-20-7-3-18(4-8-20)28-25(31)15-16-26(28)32/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONXVXJKFUTKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC3=CC=C(C=C3)OC4=CC=C(C=C4)N5C(=O)C=CC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1’-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) typically involves the reaction of 1,4-phenylenebis(oxy)bis(4,1-phenylene) with maleic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or methanol (CH3OH) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1,1’-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
1,1’-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of advanced organic materials and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1,1’-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Notes
- Safety : Bis-maleimides generally require careful handling due to toxicity; methylene-linked derivatives (CAS 13676-54-5) are particularly hazardous .
- Research Gaps : Exact molecular data (e.g., crystallinity, Tg) for the target compound remain unspecified in available literature, warranting further characterization.
Biological Activity
1,1'-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione), also known as a derivative of pyrrole, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of pyrrole derivatives that are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article explores the biological activity of this specific compound, synthesizing data from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The molecular structure of 1,1'-((1,4-Phenylenebis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) can be represented as follows:
This compound features two phenylene groups linked by ether bonds and two pyrrole-2,5-dione units. The presence of these functional groups is crucial for its biological interactions.
Anticancer Properties
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer activity. In particular, studies have shown that certain pyrrole derivatives can inhibit the growth of various cancer cell lines. For instance, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives demonstrated the ability to inhibit the growth of colon cancer cells (HCT-116 and SW-620) with GI50 values ranging from to . This suggests that similar derivatives may possess comparable anticancer properties.
The mechanism through which these compounds exert their effects often involves interaction with key cellular pathways. For example, some pyrrole derivatives have been shown to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These interactions can lead to the inhibition of tumor growth by blocking signaling pathways essential for cancer cell proliferation .
Anti-inflammatory Activity
In addition to anticancer properties, pyrrole derivatives have also been investigated for their anti-inflammatory effects. Studies have indicated that certain compounds within this class can reduce inflammation markers in vitro and in vivo . The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of immune cell activity.
Case Studies
A series of case studies have highlighted the efficacy of pyrrole derivatives in treating various conditions:
- Colon Cancer Model : In a study involving chemically induced colon cancer in rats, a specific derivative demonstrated significant inhibition of tumor growth .
- Cell Viability Studies : Compounds were tested on peripheral blood mononuclear cells (PBMCs), showing low toxicity at therapeutic doses but slight toxicity at higher concentrations .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
